molecular formula C17H16N4O B6639417 1-Carbazol-9-yl-3-(1,2,4-triazol-4-yl)propan-2-ol

1-Carbazol-9-yl-3-(1,2,4-triazol-4-yl)propan-2-ol

Cat. No.: B6639417
M. Wt: 292.33 g/mol
InChI Key: WRPUGTRDFBNNEL-UHFFFAOYSA-N
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Description

1-Carbazol-9-yl-3-(1,2,4-triazol-4-yl)propan-2-ol is a hybrid molecule that combines the structural features of carbazole and triazole. This compound has garnered significant interest due to its potential biological activities, including antifungal, antibacterial, and anticancer properties . The presence of both carbazole and triazole moieties in its structure contributes to its diverse chemical reactivity and biological potential.

Properties

IUPAC Name

1-carbazol-9-yl-3-(1,2,4-triazol-4-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c22-13(9-20-11-18-19-12-20)10-21-16-7-3-1-5-14(16)15-6-2-4-8-17(15)21/h1-8,11-13,22H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPUGTRDFBNNEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CN4C=NN=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Carbazol-9-yl-3-(1,2,4-triazol-4-yl)propan-2-ol typically involves a multi-step process:

Chemical Reactions Analysis

1-Carbazol-9-yl-3-(1,2,4-triazol-4-yl)propan-2-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-Carbazol-9-yl-3-(1,2,4-triazol-4-yl)propan-2-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features of carbazole and triazole, which contribute to its diverse chemical reactivity and broad spectrum of biological activities.

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